3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclohexyl group, a methoxy-nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxy-Nitrophenyl Group: This step involves nitration of anisole to form 4-methoxy-2-nitroanisole, followed by its reaction with piperazine.
Attachment of the Cyclohexyl Group: The final step involves the reaction of the intermediate with cyclohexyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors in the central nervous system, such as serotonin or dopamine receptors.
Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes involved in neurotransmitter degradation.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one: Similar structure but lacks the nitro group.
3-Cyclohexyl-1-[4-(4-hydroxy-2-nitrophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H29N3O4 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H29N3O4/c1-27-17-8-9-18(19(15-17)23(25)26)21-11-13-22(14-12-21)20(24)10-7-16-5-3-2-4-6-16/h8-9,15-16H,2-7,10-14H2,1H3 |
InChI Key |
QTSGXMQBFGQMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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